4-Chloro-2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one
CAS No.: 90127-58-5
Cat. No.: VC17276512
Molecular Formula: C12H10ClNO3
Molecular Weight: 251.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90127-58-5 |
|---|---|
| Molecular Formula | C12H10ClNO3 |
| Molecular Weight | 251.66 g/mol |
| IUPAC Name | 4-chloro-2-phenyl-4-propanoyl-1,3-oxazol-5-one |
| Standard InChI | InChI=1S/C12H10ClNO3/c1-2-9(15)12(13)11(16)17-10(14-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
| Standard InChI Key | GLYDJMLVZRSYGR-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1(C(=O)OC(=N1)C2=CC=CC=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3-oxazol-5(4H)-one core with substituents at positions 2, 4, and 4. The 2-position is occupied by a phenyl group, while the 4-position hosts both a propanoyl (CH2C(O)CH3) and a chlorine atom. This unique arrangement creates a sterically crowded environment, influencing its reactivity and intermolecular interactions.
Molecular Formula and Weight
Derived from the parent compound 2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one (C12H11NO3, MW 201.22 g/mol), the addition of a chlorine atom at position 4 yields the molecular formula C12H10ClNO3 and a calculated molecular weight of 236.67 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H10ClNO3 |
| Molecular Weight | 236.67 g/mol |
| IUPAC Name | 4-Chloro-2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one |
| SMILES Notation | ClC1=C(NC(=O)C2=CC=CC=C2)C(=O)C(C(=O)C)C=N1 |
| Solubility (Predicted) | Low in water; soluble in polar organic solvents (e.g., DMSO, acetone) |
Synthesis and Reaction Pathways
Synthetic Strategies
Although no direct synthesis reports exist for this compound, methodologies for analogous oxazolones suggest two primary routes:
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Cyclocondensation of Chlorinated Precursors
Chloro-substituted oxazolones are often synthesized via cyclization reactions between α-chloro ketones and urea derivatives. For example, reacting 4-chloro-3-oxo-N-phenylbutanamide with a dehydrating agent (e.g., POCl3) could yield the target compound . -
Post-Synthetic Modification
Introducing chlorine via electrophilic substitution to a preformed oxazolone core. This method requires careful control of reaction conditions to avoid ring degradation.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring chlorine incorporation at position 4 without competing substitutions.
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Yield Limitations: Steric hindrance from the phenyl and propanoyl groups may reduce reaction efficiency .
Applications in Organic Synthesis
As a Building Block
The compound’s reactive sites (carbonyl, chloro, and imine groups) make it valuable for:
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Heterocyclic Expansion: Serving as a precursor for fused-ring systems (e.g., thiazolo-oxazolones) .
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Cross-Coupling Reactions: Suzuki-Miyaura couplings facilitated by the phenyl group .
Table 2: Synthetic Applications
| Application | Reaction Partners | Products Formed |
|---|---|---|
| Nucleophilic Substitution | Amines, thiols | 4-Amino/Thio-oxazolones |
| Cycloaddition | Alkynes | Pyridine-fused oxazolones |
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